molecular formula C10H12N4O B2832842 3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine CAS No. 2201391-48-0

3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine

Cat. No.: B2832842
CAS No.: 2201391-48-0
M. Wt: 204.233
InChI Key: FBUBMNURTMOPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features an imidazo[1,2-b]pyridazine moiety, which is a privileged drug moiety found in many approved and experimental drugs .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine” is not explicitly mentioned in the search results, imidazo[1,2-b]pyridazine derivatives have been found to inhibit various kinases . For example, 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have been discovered to inhibit the transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations .

Future Directions

The future directions for “3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine” and related compounds could involve further exploration of their potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis methods and the investigation of their mechanisms of action could also be areas of future research .

Preparation Methods

The synthesis of 3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine typically involves the formation of the imidazo[1,2-b]pyridazine core followed by the attachment of the pyrrolidine moiety. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-pyrrolidin-3-yloxyimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-10(15-8-3-4-11-7-8)13-14-6-5-12-9(1)14/h1-2,5-6,8,11H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUBMNURTMOPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.